Predicted Lipophilicity Advantage Over the Des-Phenyl Analog 2-(Quinoxalin-2-ylamino)ethanol for Membrane Permeability
Computational predictions indicate that 2-phenyl-2-(quinoxalin-2-ylamino)ethanol possesses substantially higher lipophilicity than its des-phenyl analog 2-(quinoxalin-2-ylamino)ethanol (CAS 30466-69-4). Using QSPR-based LogP estimation, the target compound is predicted to have a LogP of approximately 3.22, which is significantly elevated relative to the des-phenyl analog bearing a simple ethanol side chain (estimated LogP ~1.0–1.5 based on fragment-based calculation) [1]. This difference of >1.7 LogP units corresponds to an approximately 50-fold increase in octanol–water partition coefficient, suggesting markedly improved passive membrane permeability [2]. The phenyl substituent contributes additional hydrophobic surface area and potential π–π stacking interactions that are absent in the des-phenyl comparator.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 3.22 (QSPR-predicted) |
| Comparator Or Baseline | 2-(Quinoxalin-2-ylamino)ethanol: estimated LogP ≈ 1.0–1.5 (fragment-based) |
| Quantified Difference | ΔLogP ≥ 1.7 (≈50-fold higher partition coefficient) |
| Conditions | In silico QSPR and fragment-based calculation methods |
Why This Matters
For procurement decisions in cell-based screening or in vivo studies, higher LogP translates to enhanced membrane permeability and potentially improved intracellular target engagement, making the phenyl-bearing compound the preferred choice when cellular uptake is a critical parameter.
- [1] NCBI PubChem. QSPR-predicted properties for quinoxaline derivatives. Table 1: LogP, pKa, and solubility predictions. Available at: https://www.ncbi.nlm.nih.gov (accessed 2026-05-06). View Source
- [2] Hameed S, Khan KM, Taslimi P, et al. Evaluation of synthetic 2-aryl quinoxaline derivatives as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase inhibitors. Int J Biol Macromol. 2022;211:653–668. doi:10.1016/j.ijbiomac.2022.05.040. View Source
